PF-5190457

概要

説明

PF-5190457は、グレリン受容体逆アゴニストとして作用する新規化合物です。グレリンは食欲を刺激し、エネルギーバランスの調節に関与するホルモンです。 This compoundは、アルコール渇望と消費量を減らすことで、アルコール使用障害の治療の可能性について調査されてきました .

準備方法

合成経路と反応条件

PF-5190457は、重要な中間体の形成とその後のカップリングを含む多段階プロセスによって合成されます。合成経路は通常、次の手順を含みます。

- 環化反応によるインダン部分の形成。

- 求核置換によるピリミジニル基の導入。

- インダンとピリミジニル中間体のカップリングによる最終生成物の形成 .

工業生産方法

This compoundの工業生産には、大規模製造のために合成経路を最適化することが含まれます。これには以下が含まれます。

- 高収率と純度を確保するための適切な溶媒と試薬の選択。

- 温度、圧力、反応時間などの反応条件の最適化。

- 結晶化やクロマトグラフィーなどの精製技術を導入して最終生成物を単離する .

化学反応の分析

Major Metabolic Pathways

PF-5190457 undergoes phase I oxidation and phase II conjugation reactions, primarily mediated by non-cytochrome P450 enzymes .

Key Reactions

| Reaction Type | Metabolite Identified | Enzyme System Involved |

|---|---|---|

| Hydroxylation | PF-6870961 (m/z 529) | Aldehyde oxidase (AOX1) |

| Glucuronidation | Glucuronide conjugate (m/z 705) | UGT isoforms |

| Secondary hydroxylation | Hydroxy-glucuronide (m/z 721) | AOX1 + UGT |

-

Hydroxylation : The major metabolite (PF-6870961) forms via hydroxylation between the two nitrogen atoms in the parent molecule .

-

Glucuronidation : Minor glucuronide metabolites result from conjugation of the hydroxylated intermediate .

Enzyme Kinetics and Variability

Studies using human liver cytosol (HLC) and microsomes (HLM) quantified metabolic activity :

| Parameter | Hydroxy Metabolite Formation (AOX1) | Glucuronide Formation (UGT) |

|---|---|---|

| Vmax (nmol/min/mg) | 0.41 ± 0.12 | Not reported |

| Km (μM) | 8.2 ± 1.5 | Not reported |

| Inter-individual variability | 20.5-fold range (0.02–0.41) | Minimal |

-

AOX1 Dominance : AOX1 accounted for >80% of hydroxy metabolite formation, confirmed via inhibition studies with hydralazine (AOX inhibitor) .

-

XO Minor Role : Xanthine oxidase (XO) contributed <15%, validated using allopurinol (XO inhibitor) .

Human Liver Studies

-

Cytosol vs. Microsomes : Hydroxy metabolite formation occurred exclusively in cytosol (AOX-rich), with no activity in microsomes .

-

Metabolite Stability : The hydroxy metabolite exhibited a longer half-life (~13 hr) than the parent drug (~6 hr) in human plasma .

Clinical Pharmacokinetics

-

Dose Dependency : Plasma concentrations of this compound and its hydroxy metabolite increased proportionally with doses (50–100 mg) .

-

Alcohol Interaction : Co-administration with alcohol did not alter this compound’s metabolism, as shown in phase 1b trials .

Analytical Methods

Quantification of this compound and metabolites used validated UPLC-MS/MS methods :

| Parameter | This compound | Hydroxy Metabolite |

|---|---|---|

| LLOQ | 1 ng/mL (plasma) | 1 ng/mL |

| Recovery (%) | 102–118 | 95–110 |

| Matrix Effect (%) | 85–115 | 90–105 |

Structural Insights and Reaction Sites

-

Hydroxylation Site : NMR and MS/MS fragmentation (m/z 351 → 225) localized hydroxylation to the indane ring .

-

Glucuronidation Site : Predicted at the hydroxyl group of PF-6870961 based on mass shifts (+176 Da) .

Implications for Drug Development

科学的研究の応用

Alcohol Use Disorder Studies

Several studies have investigated the effects of PF-5190457 on individuals with AUD:

- Phase 1 Study : Initial trials demonstrated that this compound was well-tolerated in healthy individuals, showing safety when administered with alcohol. The study assessed various doses (50 mg and 100 mg twice daily) and found no significant adverse interactions with alcohol consumption, indicating its potential for further development as a therapeutic agent for AUD .

- Phase IIa Study : A randomized, double-blind, placebo-controlled study involving 42 participants with AUD explored this compound's effects on alcohol craving and food choices. Results indicated that while the compound did not significantly reduce cue-elicited alcohol cravings, it did decrease calorie selection in a virtual reality environment . This suggests that this compound may influence food-related behaviors, warranting further investigation into its role in appetite regulation.

Preclinical Studies

Preclinical studies have provided insights into the pharmacodynamics of this compound:

- Rodent Models : Research involving Wistar rats showed that administration of this compound decreased alcohol consumption without affecting locomotor activity or sedation levels associated with alcohol. These findings support the hypothesis that GHS-R1a blockade can effectively reduce drinking behavior without significant side effects .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been characterized through various studies:

- Bioavailability : The compound is orally bioavailable, with studies indicating favorable pharmacokinetic properties, including rapid absorption and distribution .

- Safety Observations : Clinical trials reported mild to moderate adverse events associated with this compound, such as increased sedation and heart rate changes. Importantly, these effects were manageable and did not necessitate discontinuation of the drug .

Summary of Findings

| Study Type | Population | Dose | Key Findings |

|---|---|---|---|

| Phase 1 | Healthy Adults | 50 mg & 100 mg b.i.d. | Safe with alcohol; no significant adverse interactions |

| Phase IIa | AUD Patients | 100 mg b.i.d. | Reduced calorie selection; no significant craving reduction |

| Preclinical (Rats) | Rodent Models | Various doses | Decreased alcohol consumption; no locomotor effects |

作用機序

PF-5190457は、グレリン受容体に結合して逆アゴニストとして作用することで効果を発揮します。これは、受容体を遮断するだけでなく、その基礎的な活性を低下させることを意味します。関連する分子標的と経路には以下が含まれます。

グレリン受容体(GHS-R1a): this compoundはこの受容体に結合してその活性を阻害します。

インスリン分泌: この化合物は、グルコース刺激ヒト膵島におけるインスリン分泌を増加させます。

神経伝達物質の放出: 食欲調節とアルコール渇望に関与する神経伝達物質の放出を調節します

類似化合物との比較

PF-5190457は、その高い選択性と効力のために、他のグレリン受容体逆アゴニストと比較して独特です。類似の化合物には以下が含まれます。

PF-05190457: 同様の薬理学的特性を持つ別のグレリン受容体逆アゴニスト。

グレリン受容体アンタゴニスト: グレリン受容体を遮断しますが、逆アゴニスト活性を示さない化合物。

グレリン受容体アゴニスト: グレリン受容体を活性化し、this compoundとは反対の効果を持つ化合物

生物活性

PF-5190457 is a novel ghrelin receptor inverse agonist that has garnered attention for its potential therapeutic applications, particularly in the context of obesity and alcohol use disorder. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and the results of various preclinical and clinical studies.

Overview of this compound

This compound is characterized as a potent and selective inverse agonist of the growth hormone secretagogue receptor (GHS-R1a). It was developed by Pfizer Pharmaceuticals and is notable for its oral bioavailability and potential to modulate ghrelin signaling pathways, which are implicated in appetite regulation and metabolic processes .

- Molecular Weight : 512 Da

- Selectivity : High affinity for GHS-R1a with a Kd value of approximately 3 nM .

- Administration : Orally bioavailable, allowing for convenient dosing in clinical settings.

This compound works by inhibiting the constitutive activity of GHS-R1a, thereby blocking the receptor's activation by acyl-ghrelin. This action is crucial in reducing food intake and potentially mitigating binge eating behaviors associated with high-fat diets (HFD) and alcohol consumption .

Food Intake Studies

In rodent models, this compound has demonstrated significant effects on food intake:

- Ghrelin-Induced Food Intake : In male mice, this compound significantly reduced food intake when administered intracerebroventricularly (ICV) alongside ghrelin. The interaction was statistically significant (p < 0.001) compared to vehicle-treated controls .

- Binge Eating : In studies assessing HFD-induced binge eating, this compound reduced caloric intake significantly in male mice over multiple days (p < 0.0001), while effects were less pronounced in females .

Alcohol Consumption Studies

This compound has also been evaluated for its effects on alcohol consumption:

- In a controlled study involving heavy drinkers, this compound co-administered with alcohol did not significantly alter locomotor activity or sedation levels but did reduce cravings during cue-reactivity tests (100 mg b.i.d.) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-tolerated in humans, with no significant adverse events reported during trials. Blood concentrations were stable and did not interact adversely with alcohol metabolism or effects .

Clinical Trials

- Phase 1a Trial : Evaluated safety and tolerability in healthy subjects. Results indicated that this compound was well-tolerated at various doses without severe side effects .

- Alcohol Interaction Study : This single-blind study assessed the interaction between this compound and alcohol in twelve heavy drinkers. The findings supported its safety profile when co-administered with alcohol, marking it as a promising candidate for treating alcohol use disorder .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| Rodent Studies | Reduced food intake in response to ghrelin; effective against binge eating |

| Clinical Trials | Well-tolerated; no significant adverse interactions with alcohol |

| Pharmacodynamics | Decreased cravings during cue-reactivity tests; stable pharmacokinetics |

特性

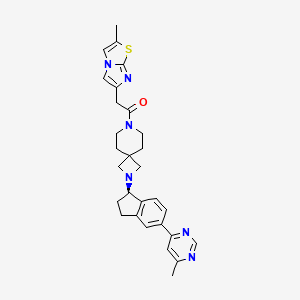

IUPAC Name |

2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N6OS/c1-19-11-25(31-18-30-19)22-3-5-24-21(12-22)4-6-26(24)35-16-29(17-35)7-9-33(10-8-29)27(36)13-23-15-34-14-20(2)37-28(34)32-23/h3,5,11-12,14-15,18,26H,4,6-10,13,16-17H2,1-2H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUDADZJCKGWKR-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC=N1)C2=CC3=C(C=C2)[C@@H](CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334782-79-4 | |

| Record name | PF-5190457 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334782794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-5190457 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-5190457 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF33NL9U5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。